Acid Red 111, also known by its chemical identification number C.I. 23266 and CAS Registry Number 6358-57-2, is a synthetic dye belonging to the class of azo dyes. Its molecular formula is with a molecular weight of approximately 830.82 g/mol. The dye appears as a yellow light red powder that is soluble in water, with a solubility of 25 g/L at 90 °C. Acid Red 111 is characterized by its strong color properties and is sensitive to metal ions such as copper and iron, which can affect its dyeing capabilities .
These reactions are essential for both its synthesis and application in various materials .
The biological activity of Acid Red 111 has been studied primarily in the context of its toxicity and environmental impact. It has shown potential mutagenic effects in certain assays, indicating that it may pose risks to aquatic life when released into water bodies. Additionally, its interaction with biological systems can lead to oxidative stress due to the generation of reactive oxygen species when metabolized .
The synthesis of Acid Red 111 typically involves several steps:
These methods ensure that the final product possesses the desired color properties and solubility characteristics necessary for dyeing applications .
Acid Red 111 is widely used in various industries due to its vibrant color and solubility:
Studies on Acid Red 111 have focused on its interactions with various substrates:
Several compounds share structural similarities with Acid Red 111, particularly within the azo dye family. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acid Scarlet F-3GL | C37H28N4Na2O10S3 | Similar color properties; used in textiles. |
| Acid Red FGN | C37H28N4Na2O10S3 | Comparable applications but different lightfastness ratings. |
| Acid Red 18 | C20H12N2Na2O7S2 | Lower molecular weight; used primarily in food coloring. |
| Acid Black 194 | C34H26N4Na2O9S2 | Darker shade; used for similar textile applications but offers different fastness properties. |
Acid Red 111 stands out due to its specific solubility characteristics and color vibrancy, making it particularly suitable for wool and polyamide fibers compared to its counterparts .
The synthesis of Acid Red 111 free acid follows the fundamental principles of azo dye formation through sequential diazonium salt formation and electrophilic aromatic substitution reactions [4] [5]. The manufacturing process begins with the preparation of 4-(4-Amino-2-methylphenyl)-3-methylbenzenamine, which serves as the primary aromatic amine precursor for diazotization [6]. This compound undergoes double diazotization to generate the requisite diazonium intermediates essential for subsequent coupling reactions [6] [7].
The diazotization process involves treating the primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and concentrated hydrochloric acid [4] [8]. The reaction must be maintained at temperatures between 0 and 5 degrees Celsius to prevent decomposition of the highly unstable diazonium salt intermediates [7] [9]. The acidic medium, maintained at pH 1-2, ensures optimal conditions for diazonium salt formation while minimizing side reactions [7] [10].
The diazonium salt formation mechanism proceeds through nucleophilic attack of the amino group on nitrous acid, followed by protonation and dehydration to yield the diazonium cation [8] [9]. The stability of these intermediates depends critically on temperature control, as elevated temperatures promote decomposition to form phenols and nitrogen gas through hydrolysis reactions [11] [8].
Following diazonium salt formation, the coupling reactions occur through electrophilic aromatic substitution mechanisms [4] [5]. The first coupling reaction involves the interaction between the diazonium salt and 4-Hydroxynaphthalene-2,7-disulfonic acid as the primary coupling component [6] [12]. This reaction typically occurs under alkaline conditions (pH 8-10) at temperatures between 0 and 10 degrees Celsius to ensure optimal coupling efficiency [7] [10].
The second coupling reaction proceeds with a phenol derivative to complete the double azo structure characteristic of Acid Red 111 [6] [13]. The sequential nature of these coupling reactions requires precise control of reaction conditions to achieve the desired product selectivity and yield [7] [10]. The electrophilic diazonium cation preferentially attacks positions ortho or para to electron-donating groups such as hydroxyl or amino substituents on the aromatic coupling partners [5] [11].
| Component | Chemical Name | Function in Synthesis |
|---|---|---|
| Primary Aromatic Amine | 4-(4-Amino-2-methylphenyl)-3-methylbenzenamine | Forms diazonium salt precursor |
| Coupling Agent 1 | 4-Hydroxynaphthalene-2,7-disulfonic acid | Primary coupling component |
| Coupling Agent 2 | Phenol derivative | Secondary coupling component |
| Esterification Reagent | 4-Methylbenzene-1-sulfonyl chloride | Phenol hydroxyl esterification |
| Diazotization Reagent | Sodium nitrite (NaNO₂) | Diazotization agent |
| Acid Catalyst | Hydrochloric acid (HCl) | Provides acidic medium for diazotization |
The incorporation of sulfonic acid groups into the Acid Red 111 molecular structure occurs through targeted sulfonation reactions that enhance water solubility and dye-substrate interactions [14] . The sulfonation strategy involves the treatment of naphthalene precursors with sulfuric acid or oleum under controlled temperature conditions to introduce sulfonic acid functionalities at specific positions [16].
The sulfonation of naphthalene typically employs 20% oleum at temperatures between 20 and 35 degrees Celsius, followed by gradual addition of 65% oleum to achieve complete sulfonation at the 2,7-positions . The reaction proceeds through electrophilic aromatic substitution, where the sulfur trioxide acts as the electrophile attacking the electron-rich naphthalene ring system [14] . Temperature control during this process proves critical, as excessive heat can lead to over-sulfonation or degradation of the aromatic substrate [14].
The sulfonation mechanism involves the formation of a sigma complex intermediate through attack of the aromatic pi electrons on the electrophilic sulfur center [14]. Subsequent deprotonation yields the sulfonic acid group while regenerating the aromatic character of the naphthalene ring [14]. The regioselectivity of this reaction depends on the electronic and steric environment of the naphthalene substrate, with positions 2 and 7 being preferentially sulfonated due to their accessibility and electronic properties [16].
Functional group introduction strategies extend beyond sulfonation to include esterification reactions that modify hydroxyl groups within the molecular structure [6] [17]. The esterification of phenolic hydroxyl groups employs 4-methylbenzene-1-sulfonyl chloride (p-toluenesulfonyl chloride) as the esterifying agent [6] [17]. This reaction proceeds through nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic sulfur center of the sulfonyl chloride, displacing chloride ion and forming the sulfonate ester linkage [17].
The esterification reaction typically occurs at room temperature in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct [17]. The reaction selectivity ensures that only the desired hydroxyl groups undergo esterification while preserving other functional groups essential for the dye's chromophoric properties [6] [17].
Advanced sulfonation techniques incorporate sonication methods to enhance reaction efficiency and product quality [14]. Sonication-assisted sulfonation demonstrates superior results compared to conventional magnetic stirring, achieving higher acid densities (14.2 millimoles per gram) and sulfur content (13.2 weight percent) [14]. The ultrasonic waves facilitate better mass transfer and reaction kinetics, leading to more uniform sulfonation and reduced reaction times [14].
| Process Step | Temperature Range (°C) | pH Conditions | Key Considerations |
|---|---|---|---|
| Diazotization | 0-5 | Acidic (1-2) | Temperature control critical for stability |
| First Coupling Reaction | 0-10 | Alkaline (8-10) | pH control for optimal coupling efficiency |
| Second Coupling Reaction | 5-15 | Alkaline (8-10) | Sequential coupling for double azo formation |
| Esterification | Room temperature | Neutral to slightly basic | Complete hydroxyl group protection |
| Crystallization | Room temperature to -10 | Depends on solvent | Slow cooling for crystal formation |
| Purification | Variable | Variable | Multiple recrystallization cycles |
The achievement of high-purity industrial grades of Acid Red 111 free acid requires sophisticated purification methodologies that effectively remove impurities while preserving the structural integrity of the target compound [18] [19]. Industrial purification strategies encompass multiple complementary techniques, including recrystallization, column chromatography, salt formation precipitation, and controlled crystallization from mixed solvent systems [20] [18] [21].
Recrystallization represents the most widely employed purification method for azo dyes, exploiting differential solubility characteristics at varying temperatures [18] [21]. The process involves dissolving the crude Acid Red 111 in a minimum volume of hot solvent, followed by controlled cooling to promote selective crystallization of the pure compound [18]. Optimal solvents for recrystallization include polar protic solvents such as water, methanol, or ethanol, which provide adequate solubility at elevated temperatures while maintaining low solubility at reduced temperatures [18] [22].
The recrystallization procedure typically begins with dissolution of the crude material in the selected solvent at temperatures between 60 and 90 degrees Celsius [18]. The hot solution undergoes filtration to remove insoluble impurities, followed by controlled cooling at rates of 2-4 degrees Celsius per hour to promote large crystal formation [18] [22]. The resulting crystals are collected by vacuum filtration and washed with ice-cold solvent to remove residual mother liquor containing dissolved impurities [18].
Column chromatography provides superior purification capabilities for achieving very high purity grades exceeding 98 percent [23] [24]. This technique exploits differential adsorption affinities of Acid Red 111 and its impurities on stationary phase materials such as silica gel or alumina [23]. The mobile phase composition requires careful optimization to achieve adequate separation while maintaining reasonable elution times [23] [24].
The chromatographic separation typically employs gradient elution techniques, beginning with nonpolar solvents and gradually increasing polarity to selectively elute different components [23]. Thin-layer chromatography serves as a preliminary screening tool to identify optimal solvent systems and confirm the separation of target compound from impurities [23]. The collected fractions undergo analysis by ultraviolet-visible spectroscopy or gas chromatography to verify purity levels [23] [24].
Salt formation and precipitation techniques offer highly scalable purification approaches suitable for large-scale industrial production [25]. These methods involve converting Acid Red 111 free acid to its sodium or potassium salt forms, which exhibit different solubility characteristics compared to the free acid [25] [26]. The salt formation process typically employs aqueous sodium hydroxide or potassium hydroxide solutions to neutralize the sulfonic acid groups, forming the corresponding metal salts [25].
The precipitation occurs through controlled addition of organic solvents such as ethanol or acetone to the aqueous salt solution, reducing the solubility and promoting crystallization [25]. The precipitated salt crystals undergo multiple washing cycles with organic solvents to remove water-soluble impurities, followed by reconversion to the free acid form through treatment with mineral acids [25] [26].
Crystallization from mixed solvent systems provides enhanced control over crystal morphology and purity [22] [21]. This technique employs binary or ternary solvent mixtures to achieve optimal supersaturation conditions and crystal growth kinetics [22]. Common solvent combinations include water-ethanol, water-acetone, or methanol-dichloromethane systems, where the composition ratio determines the crystallization behavior [22] [21].
The mixed solvent crystallization process involves dissolving Acid Red 111 in the primary solvent component, followed by gradual addition of the secondary solvent to induce controlled supersaturation [22]. The crystallization temperature and rate of solvent addition critically influence crystal size distribution and purity levels [22]. Vapor diffusion techniques represent an alternative approach, where slow diffusion of a nonsolvent into the dye solution promotes gradual nucleation and growth of high-quality crystals [21].
Quality control measures throughout the purification process include monitoring of color intensity, spectroscopic analysis, and determination of residual impurity levels [27]. High-performance liquid chromatography and mass spectrometry provide definitive confirmation of molecular identity and purity assessment [19] [27]. The final purified product typically achieves purity levels exceeding 95 percent for standard industrial grades and greater than 98 percent for pharmaceutical or analytical grades [19] [28].
| Purification Method | Principle | Typical Yield (%) | Purity Achievement | Industrial Applicability |
|---|---|---|---|---|
| Recrystallization | Differential solubility at different temperatures | 70-85 | High (>95%) | High - simple equipment |
| Column Chromatography | Differential adsorption on stationary phase | 60-80 | Very High (>98%) | Moderate - complex setup |
| Salt Formation/Precipitation | Conversion to less soluble salt forms | 80-90 | High (>95%) | High - scalable process |
| Solvent Extraction | Differential partition between immiscible phases | 65-75 | Moderate (85-95%) | Moderate - solvent recovery needed |
| Crystallization from Mixed Solvents | Controlled nucleation and crystal growth | 75-90 | Very High (>98%) | High - optimized conditions |
The ultraviolet-visible absorption profile of Acid Red 111 free acid exhibits characteristic features typical of extended conjugated azo systems. The primary absorption maximum occurs in the visible region between 480-520 nanometers, corresponding to the π-π* electronic transition of the conjugated azo chromophore system [3] [4]. This absorption band demonstrates significant intensity due to the presence of two azo linkages (-N=N-) within the molecular framework, creating an extended conjugated system that facilitates electronic delocalization [4]. The compound also displays secondary absorption bands in the ultraviolet region at approximately 280-320 nanometers, attributed to aromatic π-π* transitions of the substituted benzene and naphthalene ring systems [5] [4].
The molar absorptivity of Acid Red 111 free acid typically ranges between 25,000-35,000 L mol⁻¹ cm⁻¹ at the wavelength of maximum absorption, indicating strong chromophoric properties characteristic of bis-azo compounds [3]. The spectral profile shows bathochromic shifts compared to mono-azo analogues, reflecting the extended conjugation afforded by the dual azo linkages and the electron-donating methyl substituents on the aromatic rings [4].
The infrared spectrum of Acid Red 111 free acid presents a comprehensive fingerprint of its functional groups and structural features. The broad absorption band observed between 3200-3550 cm⁻¹ corresponds to the stretching vibrations of hydroxyl groups, encompassing both the phenolic hydroxyl group on the naphthalene ring and the acidic protons of the sulfonic acid moieties [6] [7] [8]. This region typically exhibits strong, broad characteristics due to hydrogen bonding interactions between the hydroxyl groups and neighboring functional groups.
Aromatic carbon-hydrogen stretching vibrations appear as medium-intensity bands in the 3030-3080 cm⁻¹ region, while aliphatic carbon-hydrogen stretching from the methyl substituents manifests as strong absorption bands between 2800-3000 cm⁻¹ [6] [7] [9]. The aromatic carbon-carbon stretching vibrations are evident in the 1550-1700 cm⁻¹ range, with additional aromatic ring vibrations occurring between 1450-1600 cm⁻¹ [6] [7] [9].
The characteristic azo nitrogen-nitrogen stretching vibration represents a diagnostic feature, appearing between 1458-1411 cm⁻¹ [10] [11]. This band serves as a crucial identifier for azo compounds and provides insight into the electronic environment surrounding the azo linkages. The sulfonic acid functional groups contribute multiple characteristic absorption bands, including strong sulfur-oxygen stretching vibrations between 1141-1010 cm⁻¹ and symmetric/antisymmetric sulfonate stretching modes in the 1130-1200 cm⁻¹ region [10] [8] [11] [12].
The fingerprint region below 1000 cm⁻¹ contains aromatic carbon-hydrogen out-of-plane bending vibrations (680-860 cm⁻¹) and additional sulfur-oxygen stretching modes (900-1000 cm⁻¹), providing detailed structural information about the substitution patterns on the aromatic rings [6] [7] [8] [9] [12].
Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of Acid Red 111 free acid through both proton and carbon-13 analyses. The proton nuclear magnetic resonance spectrum exhibits the characteristic downfield chemical shifts expected for aromatic systems, with aromatic protons appearing between 6.5-8.5 parts per million [13] [14] [15]. These signals typically present as complex multipiples due to coupling interactions between neighboring aromatic protons and the electronic effects of the various substituents.
The methyl group protons attached to the aromatic rings resonate between 2.0-2.5 parts per million as singlet peaks, reflecting their isolation from other coupling protons [15]. The acidic protons associated with the carboxylic and sulfonic acid functionalities appear as broad singlets in the highly deshielded region between 10.0-13.2 parts per million [15]. Similarly, phenolic hydroxyl protons exhibit broad singlet characteristics between 4.0-12.0 parts per million, with the exact chemical shift depending on the degree of hydrogen bonding and the chemical environment [15].
Carbon-13 nuclear magnetic resonance spectroscopy reveals multiple aromatic carbon signals distributed throughout the 120-160 parts per million region, reflecting the diverse electronic environments created by the various substituents and functional groups [16]. The methyl carbons appear in the aliphatic region around 20-30 parts per million, often displaying quartet splitting patterns due to coupling with attached protons [16]. Quaternary aromatic carbons, which lack direct proton attachment, appear between 160-180 parts per million without observable coupling patterns [16]. The carbon atoms directly connected to the azo linkages exhibit characteristic downfield shifts in the 130-150 parts per million range, reflecting the electron-withdrawing effects of the nitrogen substituents [16].
Acid Red 111 free acid demonstrates limited aqueous solubility under ambient conditions, with a measured solubility of 2.36 grams per liter at 20°C [17] [18]. This relatively low water solubility reflects the compound's predominantly hydrophobic character despite the presence of multiple polar functional groups, including sulfonic acid moieties and phenolic hydroxyl groups. The solubility increases significantly with temperature elevation, reaching 25 grams per liter at 90°C [19] [20] [17]. This temperature-dependent solubility enhancement suggests that thermal energy overcomes the intermolecular forces that limit dissolution at lower temperatures.
The aqueous solubility behavior is strongly influenced by solution pH, with the compound exhibiting preferential stability and enhanced solubility in acidic media [19] [20]. Under acidic conditions, the sulfonic acid groups remain protonated, maintaining the molecular integrity of the free acid form. In neutral or basic conditions, deprotonation of the sulfonic acid groups can occur, potentially leading to the formation of more water-soluble ionic species, though this may also result in structural modifications that affect the compound's chromophoric properties.
The presence of metal ions significantly impacts the aqueous solubility and stability of Acid Red 111 free acid. The compound demonstrates particular sensitivity to copper and iron ions, which can form coordination complexes that alter both solubility and spectroscopic properties [19] [20]. These metal-dye interactions can lead to precipitation or color changes, necessitating careful control of solution composition in analytical and application contexts.
The solubility profile of Acid Red 111 free acid in organic solvents reveals distinct patterns based on solvent polarity and hydrogen bonding capacity. Protic polar solvents such as methanol and ethanol provide good solubility for the compound, facilitating dissolution through hydrogen bonding interactions with the hydroxyl and sulfonic acid functionalities [21] [22] [19] [23]. Ethanol demonstrates particularly favorable dissolution characteristics, making it a preferred solvent for analytical preparations and formulation applications [21] [23].
Aprotic polar solvents including acetone and dimethyl sulfoxide exhibit excellent solubility for Acid Red 111 free acid [21] [24] [23] [25]. Dimethyl sulfoxide represents an exceptionally effective solvent, providing high solubility due to its strong hydrogen bonding acceptor properties and high dielectric constant [24]. Acetone also demonstrates good dissolution capacity, attributed to its moderate polarity and ability to interact with the polar functional groups present in the dye molecule [21] [23] [25].
Nonpolar and weakly polar solvents show markedly reduced solubility for Acid Red 111 free acid. Benzene and carbon tetrachloride provide only slight solubility, reflecting the mismatch between the polar nature of the dye molecule and the nonpolar character of these solvents [21] [23]. Chloroform demonstrates moderate solubility, representing an intermediate case due to its ability to participate in weak hydrogen bonding interactions while maintaining sufficient polarity to accommodate the dye's polar functionalities [26].
The solvent compatibility patterns observed for Acid Red 111 free acid align with the general principle that "like dissolves like," where solvents with similar polarity and hydrogen bonding characteristics provide optimal dissolution conditions [24]. This behavior has practical implications for purification procedures, analytical methodologies, and industrial applications where solvent selection critically affects processing efficiency and product quality.
Acid Red 111 free acid exhibits thermal stability up to approximately 170°C under standard atmospheric conditions, with the onset of decomposition occurring between 170-190°C [18] [27]. This thermal stability range positions the compound as moderately stable compared to other organic dyes, though significantly less stable than purely aromatic compounds lacking azo linkages. The relatively low decomposition temperature reflects the inherent instability of azo bonds under thermal stress, which represent the most thermally labile components of the molecular structure.
Thermogravimetric analysis reveals minimal mass loss below 200°C, typically less than 5%, indicating that the compound maintains structural integrity within this temperature range [18] [27]. The peak decomposition temperature occurs between 185-195°C, representing the point of maximum thermal degradation rate [18] [27]. Beyond this temperature, rapid mass loss occurs as the molecular structure undergoes extensive fragmentation.
The thermal stability demonstrates dependency on atmospheric conditions, with degradation patterns differing between aerobic and anaerobic environments [27]. Under aerobic conditions, oxidative processes contribute to the decomposition mechanism, potentially leading to different degradation products compared to anaerobic thermal breakdown. This atmospheric sensitivity has implications for processing and storage conditions, particularly in industrial applications where elevated temperatures may be encountered.
The thermal decomposition of Acid Red 111 free acid follows a multi-step mechanism involving sequential breakdown of different structural components [28] [27]. The initial decomposition stage involves cleavage of the thermally sensitive azo linkages, representing the rate-limiting step in the overall degradation process. This azo bond scission occurs through homolytic cleavage mechanisms, generating nitrogen gas and radical intermediates that undergo subsequent reactions [29] [28].
The activation energy for the primary decomposition process is estimated between 60-80 kilojoules per mole, consistent with the moderate thermal stability observed experimentally [28]. This activation energy reflects the energy barrier associated with azo bond cleavage and the initiation of radical chain reactions that propagate the decomposition process.
Following azo bond cleavage, the resulting aromatic radical fragments undergo various secondary reactions including cyclization, hydrogen abstraction, and recombination processes [28] [30]. The sulfonic acid functionalities demonstrate relative thermal stability compared to the azo linkages, often persisting to higher temperatures before undergoing elimination reactions. The phenolic hydroxyl group and methyl substituents participate in the decomposition through hydrogen transfer reactions and methyl radical elimination [30].
Complete decomposition occurs above 300°C, though the exact temperature depends on heating rate, atmospheric composition, and sample preparation conditions [31] [32]. The final decomposition products include low molecular weight volatile compounds such as nitrogen, carbon dioxide, sulfur dioxide, and various organic fragments [28] [27]. The formation of these degradation products has environmental implications and necessitates appropriate handling and disposal procedures for thermal processing applications.
Under anaerobic conditions, the decomposition pathway may involve reduction of the azo linkages rather than oxidative cleavage, potentially leading to the formation of aromatic amine fragments [27]. These reduced products represent different toxicological and environmental concerns compared to the oxidative decomposition products, highlighting the importance of processing atmosphere control in applications involving thermal treatment of Acid Red 111 free acid.